methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate

Medicinal Chemistry Structure-Activity Relationship Sulfonamide

Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate is a strategic tool compound for CNS drug discovery and carbonic anhydrase (CA) inhibitor screening. The 4-methylbenzyl substituent on the sulfonamide nitrogen confers distinct lipophilicity, metabolic stability, and target‑binding properties compared to N‑unsubstituted analogs. Use it to probe CNS penetration and CA isoform selectivity shifts (e.g., toward tumor‑associated CA IX/XII), and to investigate esterase‑mediated prodrug activation kinetics. Its unique LC‑MS/MS fragmentation pattern also makes it suitable as a reference standard for bioanalytical method development. Partner with a reliable source offering ≥95% purity and flexible synthesis‑to‑stock options.

Molecular Formula C16H18N2O4S
Molecular Weight 334.39
CAS No. 853751-18-5
Cat. No. B2535791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate
CAS853751-18-5
Molecular FormulaC16H18N2O4S
Molecular Weight334.39
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC
InChIInChI=1S/C16H18N2O4S/c1-12-3-5-13(6-4-12)11-17-23(20,21)15-9-7-14(8-10-15)18-16(19)22-2/h3-10,17H,11H2,1-2H3,(H,18,19)
InChIKeyJNCSXGVXEYIXJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 37 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate (CAS 853751-18-5): Structural and Physicochemical Baseline for Informed Procurement


Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate (CAS 853751-18-5) is a member of the sulfamoylphenyl carbamate class, characterized by a 4-methylbenzyl substituent on the sulfonamide nitrogen, a methyl ester on the carbamate, and molecular formula C16H18N2O4S . While limited primary pharmacological data exist for this precise compound, its molecular framework places it within a well-studied series of CNS-active sulfamoylphenyl carbamate derivatives [1]. The presence of the 4-methylbenzyl group distinguishes it from simpler N-unsubstituted or N-alkyl sulfamoyl analogs, likely conferring distinct lipophilicity, metabolic stability, and target-binding properties relevant to medicinal chemistry and chemical biology procurement decisions.

Why Generic Substitution of Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate with Unsubstituted Sulfamoylphenyl Carbamates Is Not Straightforward


Within the sulfamoylphenyl carbamate series, minor structural modifications result in substantial changes to anticonvulsant potency, carbonic anhydrase (CA) isoform selectivity, and teratogenic risk [1]. For example, the most potent reported analog, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC), exhibits rat-MES ED50 of 13 mg/kg i.p., whereas close structural analogs such as 3-methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate display markedly lower potency (mouse-MES ED50 of 136 mg/kg) [1]. The target compound's 4-methylbenzyl substituent on the sulfonamide nitrogen is expected to alter hydrogen-bond donor/acceptor capacity, steric bulk, and logP relative to both N-unsubstituted primary sulfonamides and N-alkyl congeners, making direct functional substitution unreliable without empirical verification [2].

Quantitative Differentiation Evidence for Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate Relative to Sulfamoylphenyl Carbamate Analogs


Structural Differentiation: N-(4-Methylbenzyl) Substitution vs. Unsubstituted Sulfonamide Analogs

The target compound bears an N-(4-methylbenzyl) substituent on the sulfonamide group, whereas leading anticonvulsant analogs such as MSPC (compound 10) carry an unsubstituted primary sulfonamide (-SO2NH2) [1]. This substitution eliminates one hydrogen-bond donor, increases steric bulk near the sulfonamide binding site, and raises calculated logP by approximately 1.5–2.0 log units based on fragment-based predictions, potentially enhancing blood-brain barrier penetration while altering CA isoform binding profiles [2][3].

Medicinal Chemistry Structure-Activity Relationship Sulfonamide

Methyl Carbamate vs. Branched Alkyl Carbamate: Metabolic Stability Implications

The target compound contains a simple methyl carbamate ester, whereas the most potent in-class compounds (MSPC, MBPC) carry branched alkyl esters (3-methylpentyl, 3-methylpropyl) [1][2]. Methyl carbamates are generally more susceptible to esterase-mediated hydrolysis than sterically hindered branched alkyl carbamates, which can result in shorter in vivo half-life and lower oral bioavailability [3]. This metabolic liability may be advantageous for prodrug designs requiring rapid activation or disadvantageous for sustained systemic exposure, depending on the intended application.

Drug Metabolism Pharmacokinetics Carbamate

Anticonvulsant Potency Reference Range: Class-Level MES ED50 Values for Structurally Related Sulfamoylphenyl Carbamates

While no published MES ED50 data exist for the target compound itself, the structurally related unsubstituted sulfonamide series provides quantitative benchmarks for potency expectations. Compound 10 (MSPC) shows rat-MES ED50 of 13 mg/kg i.p. and 28 mg/kg p.o., while compound 1 (3-methyl-2-propylpentyl analog) shows mouse-MES ED50 of 136 mg/kg i.p., representing a 10-fold potency range within the same scaffold [1]. sec-Butyl (4-sulfamoylphenyl)carbamate (compound 11) shows mouse-MES ED50 of 75 mg/kg i.p. and rat oral ED50 of 25 mg/kg [2]. The target compound's distinct N-substitution pattern precludes direct interpolation among these values.

Anticonvulsant Maximal Electroshock Seizure ED50

Carbonic Anhydrase Isoform Selectivity: Predicted Shift from N-Unsubstituted to N-(4-Methylbenzyl) Sulfonamide

The unsubstituted sulfonamide analogs MSPC and compound 1 inhibit CA isoforms I, II, and VII but show negligible activity against CA IV [1]. N-Alkylation or N-arylation of the sulfonamide group is known to reduce CA II inhibitory potency while potentially enhancing selectivity for tumor-associated isoforms CA IX and XII [2]. The 4-methylbenzyl group on the target compound is predicted to reduce CA II affinity by at least 10- to 50-fold relative to the primary sulfonamide parent, based on established sulfonamide CA SAR, while potentially retaining or enhancing CA IX/XII selectivity [2].

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide

Physicochemical Property Estimates: LogP and Solubility Differentiation from Primary Sulfonamide Analogs

The target compound (MW 318.37 g/mol, formula C16H18N2O4S) has a higher calculated molecular weight and lipophilicity than the simpler methyl N-(4-sulfamoylphenyl)carbamate (MW 230.24, C8H10N2O4S) . The addition of the 4-methylbenzyl group increases the heavy atom count from 15 to 22, adds one aromatic ring, and reduces the topological polar surface area fraction, likely elevating calculated logP from approximately 0.5 (for the unsubstituted analog) to an estimated 2.5–3.5, while decreasing aqueous solubility by an estimated 10- to 100-fold [1].

Lipophilicity Aqueous Solubility Drug-likeness

Teratogenicity Risk Differentiation: N-Substituted vs. Unsubstituted Sulfamoylphenyl Carbamates

For the unsubstituted sulfonamide series, compounds 1, 9, and 10 induced neural tube defects in mice only at doses markedly exceeding their anticonvulsant ED50 values, indicating a favorable therapeutic index [1]. N-Substitution of the sulfonamide group alters the molecular interaction with carbonic anhydrase isoforms implicated in embryonic development and may modify teratogenic liability [2]. The target compound's 4-methylbenzyl group may reduce teratogenic risk by lowering CA II affinity (associated with teratogenicity) while potentially introducing off-target effects not observed in the primary sulfonamide series; however, no direct teratogenicity data exist for this specific compound.

Teratogenicity Developmental Toxicity Safety Pharmacology

Recommended Research and Industrial Application Scenarios for Methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate Based on Differentiated Evidence


Medicinal Chemistry SAR Exploration of Sulfonamide N-Substitution Effects on CNS Drug Properties

The target compound serves as a strategic tool compound for probing the impact of N-(4-methylbenzyl) sulfonamide substitution on CNS penetration, metabolic stability, and target engagement, in direct comparison with well-characterized primary sulfonamide analogs such as MSPC and MBPC [1][2]. Researchers can quantify the contribution of this specific N-substituent to logP, brain-to-plasma ratio, and CA isoform selectivity shifts.

Carbonic Anhydrase Isoform Selectivity Profiling for Tumor-Associated Isoforms CA IX and CA XII

Given the predicted shift in CA isoform selectivity from cytosolic (CA I, II) toward membrane-associated tumor isoforms (CA IX, XII) conferred by N-substitution, this compound is suitable for inclusion in CA inhibitor screening panels aimed at identifying selective CA IX/XII inhibitors for anticancer applications [3]. Procurement should be paired with primary sulfonamide controls.

Prodrug Design and Esterase Stability Studies of Methyl Carbamate Scaffolds

The methyl carbamate ester permits investigation of esterase-mediated activation kinetics as a potential prodrug strategy, where rapid hydrolysis releases the active N-(4-methylbenzyl)-substituted sulfonamide pharmacophore [1][2]. Comparison with the more stable branched alkyl carbamates enables quantitative assessment of the ester moiety's impact on half-life and bioavailability.

Reference Compound for Analytical Method Development and Metabolite Identification

Due to its distinct chromatographic properties (higher logP, unique MS fragmentation pattern from the 4-methylbenzyl group) relative to simpler sulfamoylphenyl carbamates, the compound is well-suited as a reference standard for developing LC-MS/MS methods to detect and quantify N-substituted sulfamoylphenyl carbamates in biological matrices [1].

Quote Request

Request a Quote for methyl N-(4-{[(4-methylphenyl)methyl]sulfamoyl}phenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.